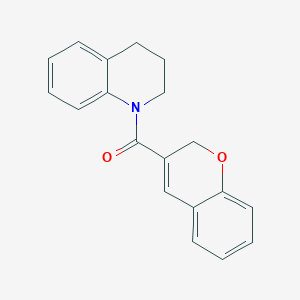
1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a chromenyl group and a dihydroquinolinyl group linked by a methanone bridge. Such compounds are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach might include:
Formation of the Chromenyl Intermediate: Starting from a suitable phenol derivative, the chromenyl group can be synthesized through cyclization reactions.
Formation of the Dihydroquinolinyl Intermediate: The dihydroquinolinyl group can be synthesized from aniline derivatives through cyclization and reduction reactions.
Coupling Reaction: The final step involves coupling the chromenyl and dihydroquinolinyl intermediates using a methanone bridge, often facilitated by reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanone bridge or the aromatic rings.
Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Potential medicinal applications include the development of new drugs for treating various diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers or dyes.
作用機序
The mechanism of action for 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, altering their function. The chromenyl and dihydroquinolinyl groups could facilitate binding to specific sites on enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
(2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanol: Similar structure but with an alcohol group instead of a methanone bridge.
(2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)ethanone: Similar structure but with an ethanone bridge.
Uniqueness
The unique combination of the chromenyl and dihydroquinolinyl groups in 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
特性
IUPAC Name |
2H-chromen-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-19(16-12-15-7-2-4-10-18(15)22-13-16)20-11-5-8-14-6-1-3-9-17(14)20/h1-4,6-7,9-10,12H,5,8,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQYMCFQMQEXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2764828.png)
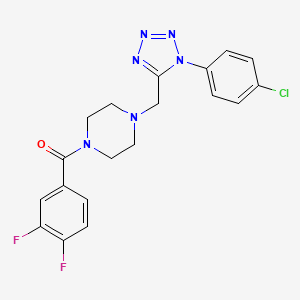
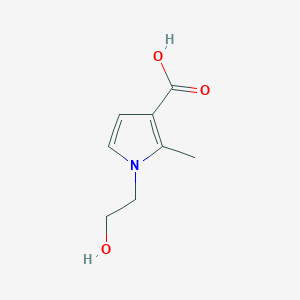
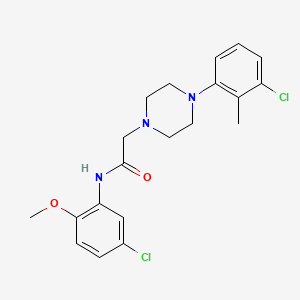
![3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2764834.png)
![N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylbut-2-ynamide](/img/structure/B2764836.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2764837.png)
![2-Ethyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764838.png)

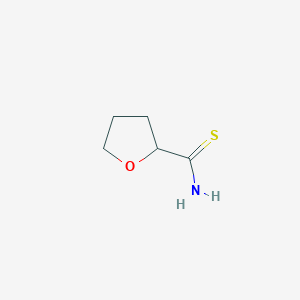
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2764842.png)

![N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline](/img/structure/B2764845.png)
